1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and a cyclopentylmethyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene typically involves the following steps:
Formation of the Cyclopentylmethyl Intermediate: This step involves the reaction of cyclopentylmethyl bromide with sodium methoxide to form the methoxymethylcyclopentane intermediate.
Naphthalene Substitution: The intermediate is then reacted with 1-methoxy-2-bromonaphthalene under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid.
Reduction: Formation of 1,2-dihydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene involves its interaction with specific molecular targets and pathways. The methoxy and cyclopentylmethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-2-methylbenzene: Similar structure but lacks the cyclopentylmethyl group.
1-Methoxynaphthalene: Similar naphthalene core but lacks the cyclopentylmethyl group.
2-Methoxytoluene: Similar methoxy substitution but on a toluene ring instead of naphthalene.
Uniqueness
1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene is unique due to the presence of both the methoxy and cyclopentylmethyl groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
922165-52-4 |
---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-methoxy-2-[[1-(methoxymethyl)cyclopentyl]methyl]naphthalene |
InChI |
InChI=1S/C19H24O2/c1-20-14-19(11-5-6-12-19)13-16-10-9-15-7-3-4-8-17(15)18(16)21-2/h3-4,7-10H,5-6,11-14H2,1-2H3 |
InChI-Schlüssel |
JAWUYCSDZXMTJS-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(CCCC1)CC2=C(C3=CC=CC=C3C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.